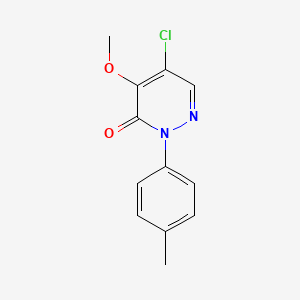

5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Description

Structural Confirmation via Spectroscopy

While not explicitly detailed in available sources, the compound’s structural integrity is typically validated through:

- ¹H NMR : Peaks corresponding to aromatic protons (δ 6.8–7.8 ppm), methoxy (δ 3.8–3.9 ppm), and methyl (δ 2.3–2.5 ppm) groups.

- IR Spectroscopy : Absorption at ~1680 cm⁻¹ (C=O stretch) and ~1580 cm⁻¹ (C=C aromatic).

These methods align with reported data for analogous pyridazinones .

Properties

IUPAC Name |

5-chloro-4-methoxy-2-(4-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNNGEJCSSMFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, 4-methoxybenzaldehyde, and hydrazine derivatives.

Formation of Intermediate: The initial step involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a chlorinating agent, such as phosphorus oxychloride, to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone serves as a valuable building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical modifications, making it a versatile compound in synthetic pathways.

Biology

The compound exhibits a range of biological activities, which are crucial for its application in medicinal chemistry:

- Antimicrobial Activity: Research indicates that derivatives of pyridazinones, including this compound, possess significant antimicrobial properties against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Anti-inflammatory Effects: Studies have shown that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in the inflammatory response.

- Anticancer Properties: Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and signaling pathways .

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its pharmacological activities are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells and lower inflammatory responses.

- Receptor Modulation: It may act as a modulator of certain receptors involved in pain and inflammation, contributing to its analgesic effects .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall integrity.

Case Study 2: Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, researchers tested the effects of this compound on lipopolysaccharide-induced inflammation in murine models. The findings demonstrated a marked reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent in clinical settings.

Mechanism of Action

The mechanism of action of 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Substituent Position and Reactivity : The β-trifluoroethyl group in compound 4 introduces instability under basic conditions due to the electron-withdrawing nature of CF₃, leading to elimination reactions . In contrast, the 4-methylphenyl group in the target compound enhances steric bulk without significant electronic destabilization.

- Conversely, chloro (Cl) at C5 withdraws electrons, creating a polarized electronic environment .

- Biological Activity: The oxadiazolyl group in ODP confers insecticidal activity, while the morpholino group in emorfazone is critical for anti-inflammatory effects. The target compound’s 4-methylphenyl group may enhance lipophilicity, influencing membrane permeability .

Physicochemical Properties

Comparative data on solubility, melting points, and log P values:

*Estimated using XLogP3 from for a related ethoxy analog.

- Lipophilicity : The target compound’s predicted log P (~2.8) suggests higher lipophilicity than emorfazone (log P ~1.5), favoring better blood-brain barrier penetration but lower aqueous solubility .

- Thermal Stability : Compounds with bulky substituents (e.g., 4-methylphenyl) often exhibit higher melting points due to enhanced crystal packing.

Biological Activity

5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a pyridazinone ring with specific substitutions that contribute to its biological activity. The presence of a chloro group at the 5-position and a methoxy group at the 4-position, along with a para-methylphenyl substituent, enhances its lipophilicity and reactivity, making it suitable for interaction with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that pyridazinone derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells and lower inflammatory responses .

- Receptor Modulation : The compound may act as a modulator of certain receptors involved in pain and inflammation, contributing to its analgesic effects .

Case Studies

-

Antimicrobial Efficacy :

A study demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent. -

Anti-inflammatory Activity :

In animal models, the compound was shown to reduce edema and inflammatory markers in induced arthritis models. Histopathological examinations revealed decreased infiltration of inflammatory cells in treated tissues compared to controls. -

Anticancer Potential :

A series of in vitro assays indicated that the compound could induce apoptosis in human cancer cell lines (e.g., breast and lung cancer). Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, and what reaction conditions optimize yield?

- Methodological Answer : Pyridazinone derivatives are typically synthesized via cyclization of hydrazine derivatives with diketones or ketoesters. For example, phosphorylation of 2-phenyl-4,5-dichloro-3(2H)-pyridazinone intermediates has been explored to introduce functional groups . Reaction optimization often involves controlling temperature (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., POCl₃ for chlorination). Substituent positioning (e.g., methoxy at C4, methylphenyl at C2) requires regioselective protection/deprotection strategies .

Q. How can UV/Vis spectroscopy and mass spectrometry be applied to characterize this compound?

- Methodological Answer : UV/Vis spectra of pyridazinones often show absorption maxima between 250–300 nm due to π→π* transitions in the heteroaromatic ring. NIST-standardized spectral libraries (e.g., Reference Data 69) provide benchmarks for validating experimental spectra . High-resolution mass spectrometry (HRMS) using ESI+ or EI+ modes confirms molecular weight (C₁₂H₁₁ClN₂O₂; theoretical [M+H]⁺ = 259.06) and isotopic patterns for chlorine .

Advanced Research Questions

Q. What computational chemistry approaches predict the reactivity of the pyridazinone core in nucleophilic/electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) studies on analogous compounds (e.g., 4,5-dichloro-pyridazinones) reveal electron-deficient regions at C5 and C6 due to electron-withdrawing substituents (Cl, OCH₃), making these sites susceptible to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis can map HOMO/LUMO distributions to guide functionalization strategies . Molecular dynamics simulations further assess solvation effects on reaction pathways .

Q. How do structural modifications at the C2 and C4 positions influence biological activity in pyridazinone derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 4-chloro-2-methylpyridazin-3(2H)-one) indicate that bulky C2 substituents (e.g., 4-methylphenyl) enhance lipophilicity and membrane permeability, while electron-donating groups at C4 (e.g., methoxy) modulate electronic properties for target binding . In vitro assays (e.g., enzyme inhibition) paired with X-ray crystallography (e.g., PDB ID 7WZ) reveal steric and electronic interactions with biological targets .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in yields (e.g., 40–75% for similar pyridazinones) often arise from impurities in starting materials or inconsistent purification methods (e.g., column chromatography vs. recrystallization). Systematic reproducibility studies should include:

- Purity analysis via HPLC (≥95% by area normalization).

- Controlled atmosphere reactions (e.g., inert gas for moisture-sensitive steps).

- Kinetic monitoring (e.g., in situ IR to track intermediate formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.